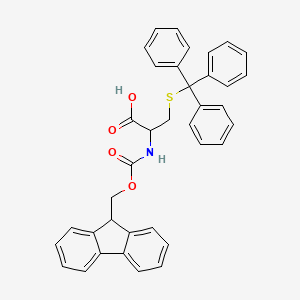

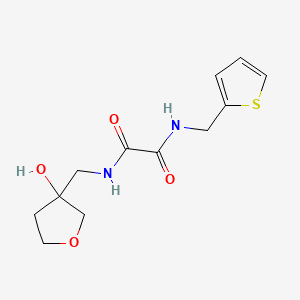

Pyrazin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antibacterial and Antioxidant Activities

Pyrazin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone and its derivatives are studied extensively for their antibacterial and antioxidant activities. These compounds are known for their role in heterocyclic chemistry and have been synthesized through various approaches to obtain substituted pyrazole. The antibacterial activity was evaluated against Gram-positive and Gram-negative bacteria, demonstrating moderate activity. Additionally, the compounds showed moderate antioxidant activities when evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method. Further insights were provided by DFT and molecular docking analysis, explaining the interactions between the compounds and bacterial enzymes, which shed light on their antibacterial mechanism (Golea Lynda, 2021).

Antimicrobial Activity

Another area of research has focused on synthesizing (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones to explore their antimicrobial properties. These compounds were obtained by condensing substituted chalcones with isoniazid in acetic acid. Their structures were confirmed through analytical and spectral data, and they exhibited good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Notably, compounds containing a methoxy group showed high antimicrobial activity, indicating the significance of functional groups in enhancing biological activity (Satyender Kumar et al., 2012).

Antimycobacterial and Anticancer Agents

Further investigations have led to the synthesis of novel pyrazole derivatives with potential as antimycobacterial and anticancer agents. These compounds were evaluated for their in vitro activities, revealing that some exhibited higher anticancer activity than doxorubicin, a reference drug. Additionally, most of the synthesized compounds showed good to excellent antimicrobial activity, suggesting their dual potential in treating infections and cancer (H. Hafez et al., 2016).

Synthesis and Catalytic Applications

Moreover, the synthesis of functionalized-magnetic nanoparticles and their application as retrievable and efficient catalysts for the green synthesis of pyrano[2,3-c]phenazine-15-yl)methanone derivatives under solvent-free conditions highlight the compound's role in advancing green chemistry. This method provides a sustainable approach to synthesizing medically significant compounds, emphasizing the environmental benefits of reducing solvent use and enhancing reaction efficiencies (Milad Taheri et al., 2021).

properties

IUPAC Name |

pyrazin-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-13(12-7-15-4-5-16-12)17-8-11(9-17)19-10-2-1-3-14-6-10/h1-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLGMWLPVGNALG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2686832.png)

![2-methyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile](/img/no-structure.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2686843.png)

![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)